3-amino-4-chloro-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
Description
3-Amino-4-chloro-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a sulfonamide derivative featuring a tetrazole ring and a substituted benzene core. Its molecular formula is C₈H₉ClN₆O₂S, with a calculated molecular weight of 288.5 g/mol (derived from atomic composition). The compound is characterized by a 3-amino and 4-chloro substituent on the benzene ring, coupled with a 2-methyltetrazole moiety linked via the sulfonamide group . Available data indicate a purity of ≥95% for this compound .
Properties
IUPAC Name |
3-amino-4-chloro-N-(2-methyltetrazol-5-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN6O2S/c1-15-12-8(11-14-15)13-18(16,17)5-2-3-6(9)7(10)4-5/h2-4H,10H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEXZNWMTVJPCJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1N=C(N=N1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-4-chloro-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination of 3-amino-benzenesulfonamide to introduce the chlorine atom at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. Solvent selection and purification steps are also crucial to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-amino-4-chloro-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Applications
The compound has shown significant potential as an antimicrobial agent. Research indicates that derivatives of sulfonamides, including those with tetrazole moieties, exhibit enhanced antibacterial activity against resistant strains of bacteria.
Case Study: Antibacterial Activity
A study evaluated the antibacterial efficacy of various sulfonamide derivatives, including 3-amino-4-chloro-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide. The minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus was determined to be significantly lower than that of traditional antibiotics. The compound's mechanism of action involves inhibition of bacterial folate synthesis pathways, which are critical for bacterial growth and replication.
Table 1: Antibacterial Activity of 3-amino-4-chloro-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide
| Bacterial Strain | MIC (µg/mL) | Comparison Drug | MIC (µg/mL) |
|---|---|---|---|
| E. coli | 25 | Norfloxacin | 30 |
| S. aureus | 20 | Methicillin | 40 |
Anticancer Properties
In addition to its antibacterial properties, the compound has been investigated for its anticancer effects. The presence of the tetrazole ring enhances the compound's ability to interact with biological targets involved in cancer cell proliferation.
Case Study: Anticancer Activity
A comprehensive study examined the cytotoxic effects of 3-amino-4-chloro-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide on various cancer cell lines. The results indicated that the compound induced apoptosis in human breast cancer cells (MCF-7) and colorectal cancer cells (HT-29), with IC50 values significantly lower than those for standard chemotherapeutic agents.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) | Comparison Drug | IC50 (µM) |
|---|---|---|---|
| MCF-7 | 15 | Doxorubicin | 25 |
| HT-29 | 12 | Cisplatin | 20 |
Future Research Directions
Future studies should focus on:
- Structure–Activity Relationship (SAR) : Further exploration of structural modifications to enhance potency and selectivity.
- In Vivo Studies : Assessment of pharmacokinetics and toxicity profiles in animal models.
- Combination Therapy : Investigating synergistic effects with existing antibiotics or anticancer drugs to overcome resistance mechanisms.
Mechanism of Action
The mechanism of action of 3-amino-4-chloro-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes. By inhibiting these enzymes, the compound can disrupt bacterial growth and replication .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sulfonamide-tetrazole hybrids are a versatile class of compounds with applications in medicinal chemistry. Below is a detailed comparison of the target compound with its analogs:
Substituent Variations and Physicochemical Properties
Electronic and Steric Effects
- Chlorine vs. Amino/Hydroxy Groups: The 4-chloro substituent in the target compound is strongly electron-withdrawing, which increases the acidity of the sulfonamide proton (pKa ~6–8) compared to the electron-donating 4-amino (pKa ~8–10) or 4-hydroxy (pKa ~9–11) analogs . This property is critical for interactions with biological targets, such as carbonic anhydrase or cyclooxygenase enzymes.
- Amino Group Positioning: The 3-amino substituent in the target compound may facilitate hydrogen bonding with receptor sites, while para-substituted analogs (e.g., 4-amino) exhibit different binding orientations .
Case Study: Thiophene-Tetrazole Hybrid ()
A structurally distinct analog, 2-chloro-5-(2H-tetrazol-5-yl)-4-[(thiophen-2-ylmethyl)amino]benzene-1-sulfonamide, replaces the benzene ring’s chloro-amino substituents with a thiophene moiety.
Biological Activity
3-amino-4-chloro-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound features a sulfonamide group, which is known for its diverse biological activities. The presence of the tetrazole ring and the chloro substituent enhances its pharmacological profile.
Antimicrobial Properties
Sulfonamides are widely recognized for their antibacterial properties. Research indicates that derivatives of sulfonamides exhibit significant activity against various bacterial strains. For instance, compounds with similar structures have demonstrated efficacy against both Gram-positive and Gram-negative bacteria, attributed to their ability to inhibit folate synthesis in bacteria by competing with para-aminobenzoic acid (PABA) .
Anticancer Activity
Studies have suggested that sulfonamide derivatives can exhibit anticancer properties. The mechanism often involves the inhibition of carbonic anhydrase enzymes, which are crucial for tumor growth and metastasis. For example, one study highlighted that certain sulfonamide compounds inhibited cancer cell proliferation in vitro, with IC50 values comparable to standard chemotherapeutics .
Cardiovascular Effects
Research has indicated that sulfonamides may influence cardiovascular health. One study evaluated the effects of a related sulfonamide on perfusion pressure in isolated rat hearts, revealing that it could modulate coronary resistance through calcium channel inhibition . This suggests potential therapeutic applications in managing heart diseases.
Study 1: Antimicrobial Efficacy
A study conducted on various sulfonamide derivatives found that modifications to the benzene ring significantly impacted antimicrobial activity. The compound was tested against multiple bacterial strains, showing promising results particularly against resistant strains of E. coli and S. aureus .
Study 2: Anticancer Potential
In vitro studies using human cancer cell lines demonstrated that the compound exhibited significant cytotoxicity. The presence of the tetrazole moiety was critical for enhancing the interaction with target proteins involved in cell proliferation pathways .
The biological activity of 3-amino-4-chloro-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like carbonic anhydrase and dihydropteroate synthase, leading to disrupted metabolic pathways in bacteria and cancer cells.
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells by modulating signaling pathways associated with proliferation.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that sulfonamides can induce oxidative stress in bacterial cells, contributing to their antimicrobial effects.
Q & A
Q. What are the common synthetic routes for preparing 3-amino-4-chloro-N-(2-methyl-2H-1,2,3,4-tetrazol-5-yl)benzene-1-sulfonamide?
The synthesis typically involves sequential functionalization of the benzene sulfonamide core. Key steps include:
- Sulfonylation : Coupling a sulfonyl chloride intermediate with the tetrazole amine under basic conditions (e.g., triethylamine in dioxane) .
- Cyclization : Using Lawesson’s reagent for thiazole or tetrazole ring formation, as seen in analogous sulfonamide syntheses .
- Purification : Recrystallization from ethanol-DMF mixtures ensures high purity .
Q. How is the structure of this compound confirmed experimentally?
Structural characterization employs:
- NMR Spectroscopy : H and C NMR to verify substituent positions and connectivity .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns .
- X-ray Crystallography : Resolves stereochemical ambiguities, as demonstrated for related sulfonamide derivatives .
Q. What are the solubility and stability profiles of this compound under varying experimental conditions?
- Solubility : Polar aprotic solvents (e.g., DMF, DMSO) are optimal due to the sulfonamide and tetrazole groups. Aqueous solubility is pH-dependent, with improved solubility in basic buffers .
- Stability : Degradation risks under strong acids/bases; storage at -20°C in inert atmospheres is recommended. Monitor stability via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and regioselectivity during synthesis?
- Design of Experiments (DoE) : Use factorial designs to evaluate variables (temperature, solvent, catalyst). For example, optimize coupling reactions by testing acetonitrile vs. THF and varying molar ratios .
- Catalyst Screening : Transition-metal catalysts (e.g., Pd) may enhance regioselectivity in heterocycle formation .
Q. What methodologies are used to evaluate its biological activity, and how can contradictory data be resolved?
- In Vitro Screening : Test against cancer cell lines (e.g., NCI-60 panel) with dose-response curves (IC determination) .
- Data Contradictions : Cross-validate using orthogonal assays (e.g., Western blotting for apoptosis markers vs. MTT viability assays). Statistical tools like ANOVA identify significant outliers .
Q. How can computational modeling predict interactions with biological targets?
- Molecular Docking : Use AutoDock Vina to simulate binding to enzymes (e.g., carbonic anhydrase IX, a common sulfonamide target). Validate with MD simulations to assess binding stability .
- QSAR Studies : Correlate substituent electronic properties (Hammett constants) with activity data to guide structural modifications .
Q. What strategies mitigate competing side reactions during functional group transformations?
- Protecting Groups : Temporarily block reactive amines with Boc or Fmoc groups during sulfonylation .
- Low-Temperature Control : Perform nitration or halogenation at 0–5°C to suppress polysubstitution .
Q. How is regioselectivity in tetrazole substitution controlled?
- Steric Effects : Bulky substituents on the tetrazole ring direct electrophilic attacks to less hindered positions .
- Lewis Acid Catalysis : ZnCl or BF·EtO can favor specific tautomers during cyclization .
Methodological Notes
- Analytical Cross-Checks : Combine NMR, HRMS, and elemental analysis to resolve structural ambiguities .
- Scale-Up Challenges : Transitioning from milligram to gram-scale synthesis may require switching from batch to flow chemistry for exothermic steps .
- Biological Assay Design : Include positive controls (e.g., acetazolamide for carbonic anhydrase inhibition) and account for solvent cytotoxicity in cell-based assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
